Pentachloroacetone
Overview
Description
Pentachloroacetone, also known as 1,1,1,3,3-pentachloro-2-propanone, is a chlorinated ketone with the molecular formula C3HCl5O. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachloroacetone can be synthesized through the chlorination of acetone. The process involves the reaction of acetone with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Another method involves the chlorination of isopropyl ethers. In this process, isopropyl ethers are reacted with chlorine in the presence of water to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The chlorination of acetone is the most common method used in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as fractional distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pentachloroacetone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form less chlorinated ketones or alcohols.
Cycloaddition Reactions: It participates in [4+3] cycloaddition reactions with 1,3-dienes and furans to form bicyclic ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Reduction: Zinc-copper couple or sodium borohydride can be used as reducing agents.
Cycloaddition: The reaction is typically carried out in the presence of polyfluorinated alcohols as solvents.
Major Products Formed
Substitution: Products include various substituted ketones depending on the nucleophile used.
Reduction: Products include less chlorinated ketones or alcohols.
Cycloaddition: Major products are bicyclic ketones with tetrachloro-substituted oxyallyl intermediates.
Scientific Research Applications
Pentachloroacetone is used in scientific research for various applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It has been investigated for its potential biological activity, including its use as an insect repellent.
Industrial Applications: It is used in the production of other chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of pentachloroacetone involves its reactivity towards nucleophiles and its ability to form reactive intermediates. The chlorine atoms in this compound make it highly electrophilic, allowing it to react readily with nucleophiles. In cycloaddition reactions, it forms a tetrachloro-substituted oxyallyl intermediate, which then reacts with dienes or furans to form bicyclic ketones .
Comparison with Similar Compounds
Similar Compounds
Hexachloroacetone: Similar in structure but with an additional chlorine atom.
Tetrachloroacetone: Contains one less chlorine atom and is less electrophilic, making it less reactive in certain reactions.
Trichloroacetone: Even less chlorinated and less reactive compared to pentachloroacetone.
Uniqueness
This compound is unique due to its high reactivity and ability to form a variety of products through different chemical reactions. Its multiple chlorine atoms make it a versatile intermediate in organic synthesis, allowing for the formation of complex molecules through substitution, reduction, and cycloaddition reactions .
Properties
IUPAC Name |
1,1,1,3,3-pentachloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5O/c4-2(5)1(9)3(6,7)8/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSIFWBAGVMQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021651 | |
Record name | 1,1,1,3,3-Pentachloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1768-31-6 | |
Record name | 1,1,1,3,3-Pentachloro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1768-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3,3-Pentachloroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,3-Pentachloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentachloroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTACHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0120057FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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